REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]([C:9]1[C:10]([O:27][CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:11][C:12]([O:19]CC2C=CC=CC=2)=[C:13]([CH:18]=1)[C:14]([O:16][CH3:17])=[O:15])(=O)[CH3:7].[CH3:35]O.O1C[CH2:40][CH2:39][CH2:38]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([O:19][C:12]1[CH:11]=[C:10]([O:27][CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:9]([C:6]([CH3:35])=[CH2:7])=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15])[C:2]1[CH:40]=[CH:39][CH:38]=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=CC(=C(C(=O)OC)C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting bright yellow solution was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residues were partitioned between dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown gum that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
Elution with 7% ethyl acetate in petroleum ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |